IR-806

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

757960-10-4 |

|---|---|

Formule moléculaire |

C37H44ClN2NaO6S2 |

Poids moléculaire |

735.3 g/mol |

Nom IUPAC |

sodium 4-[(2Z)-2-[(2Z)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C37H45ClN2O6S2.Na/c1-36(2)29-13-5-7-15-31(29)39(23-9-11-25-47(41,42)43)33(36)21-19-27-17-18-28(35(27)38)20-22-34-37(3,4)30-14-6-8-16-32(30)40(34)24-10-12-26-48(44,45)46;/h5-8,13-16,19-22H,9-12,17-18,23-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1 |

Clé InChI |

MIOUAELAUIYKFC-UHFFFAOYSA-M |

SMILES isomérique |

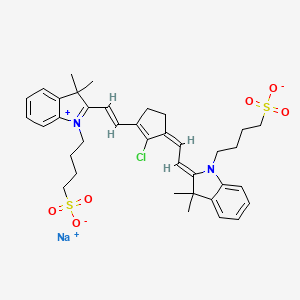

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C\C=C/4\C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)/CC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |

SMILES canonique |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

In-Depth Technical Guide to IR-806 Dye: Spectroscopic Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of the near-infrared (NIR) cyanine (B1664457) dye, IR-806. It includes detailed information on its absorption and emission spectra in various solvents, alongside established experimental protocols for its use and analysis. This document is intended to serve as a core resource for researchers and professionals in the fields of biotechnology, drug development, and materials science who utilize or are considering the application of this compound in their work.

Core Spectroscopic Properties of this compound

This compound is a water-soluble, near-infrared cyanine dye with a characteristic absorption peak in the range of 730-800 nm.[1] Its photostability and strong absorbance in the NIR region make it a valuable tool for a variety of applications, including bio-imaging and as a sensitizer (B1316253) in upconversion nanoparticles.[2]

Quantitative Spectral Data

The following table summarizes the key photophysical properties of this compound in different commonly used solvents. This data is essential for optimizing experimental setups and for the quantitative analysis of results.

| Solvent | Absorption Maximum (λ_abs) (nm) | Emission Maximum (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| Chloroform (CHCl₃) | 806 | > 900 | Data not available | Data not available |

| Deionized Water | ~780 | Data not available | Data not available | Data not available |

| DMSO | Data not available | Data not available | Data not available | Reference Standard[3] |

| Methanol | Data not available | Data not available | Data not available | Data not available |

Note: Specific quantitative data for molar extinction coefficient and quantum yield in various solvents are not consistently reported in publicly available literature. The quantum yield in DMSO is noted as a reference standard in some studies, indicating a known value, though the specific number was not found in the searched literature.

Experimental Protocols

Accurate and reproducible measurements of the spectral properties of this compound are critical for its effective application. Below are detailed methodologies for key experiments.

Measurement of Absorption and Emission Spectra

This protocol outlines the steps for determining the absorption and emission spectra of this compound in a chosen solvent.

Materials:

-

This compound dye

-

Spectrophotometer-grade solvent (e.g., methanol, DMSO, water)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mM. To ensure complete dissolution, sonication may be required.

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations ranging from 1 µM to 10 µM.

-

Absorbance Measurement:

-

Use the pure solvent as a blank to calibrate the spectrophotometer.

-

Measure the absorbance of each dilution in a quartz cuvette from 600 nm to 900 nm.

-

Identify the wavelength of maximum absorbance (λ_abs).

-

-

Emission Measurement:

-

Excite the sample at its absorption maximum (λ_abs) or a slightly shorter wavelength.

-

Scan the emission spectrum over a wavelength range starting from approximately 20 nm above the excitation wavelength to beyond the expected emission peak (e.g., 800 nm to 1000 nm).

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Plot absorbance versus wavelength to visualize the absorption spectrum.

-

Plot fluorescence intensity versus wavelength to visualize the emission spectrum.

-

The molar extinction coefficient (ε) can be calculated from the absorbance of a solution of known concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Experimental Workflow: Synthesis of this compound Conjugated Nanoprobes

This compound is frequently used as a molecular antenna in the synthesis of functionalized nanoprobes for applications such as in vivo imaging.[4] The following diagram illustrates a typical workflow for the synthesis of this compound conjugated upconversion nanoparticles (UCNPs).

References

An In-depth Technical Guide to the Photostability and Photobleaching Properties of IR-806 Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Concepts: Photostability and Photobleaching of Cyanine (B1664457) Dyes

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its fluorescence. For cyanine dyes like IR-806, this process is primarily driven by photooxidation. The general mechanism involves the dye absorbing light, which excites it to a singlet excited state. While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the electron-rich polymethine chain of the cyanine dye, leading to its degradation.

Factors that influence the photostability of cyanine dyes include:

-

Molecular Structure: Modifications to the core structure of the cyanine dye can significantly impact its photostability.

-

Solvent Environment: The polarity and viscosity of the solvent can affect the rates of the different de-excitation pathways and the lifetime of the triplet state. Aggregation in aqueous solutions can also influence photostability.

-

Presence of Quenchers: Other molecules in the solution can either quench the triplet state of the dye, preventing singlet oxygen formation, or scavenge the singlet oxygen that is formed, thus protecting the dye from degradation.

Quantitative Photophysical and Photochemical Data

While specific photobleaching quantum yield (Φpb) data for this compound is not extensively reported, data from structurally similar heptamethine cyanine dyes can provide valuable insights. It is important to note that even small structural differences can lead to variations in photophysical properties.

| Parameter | Value | Compound | Solvent | Citation |

| Fluorescence Quantum Yield (Φf) | 0.10 ± 0.01 | IR-783 | Methanol (B129727) | [3] |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.004 ± 0.001 | IR-783 | Methanol | [3] |

Note: IR-783 is a heptamethine cyanine dye with a similar core structure to this compound. These values should be considered as estimates for this compound.

Heptamethine cyanines are generally characterized by low singlet oxygen quantum yields, which contributes to their relative photostability compared to other classes of dyes.[3]

Photodegradation Mechanism of this compound

The primary photodegradation pathway for this compound and other heptamethine cyanines is through a [2+2] cycloaddition reaction with singlet oxygen across the polymethine chain. This reaction forms an unstable dioxetane intermediate, which then cleaves to yield two carbonyl-containing fragments, effectively breaking the conjugation of the chromophore and leading to a loss of its characteristic NIR absorption and fluorescence.

Photodegradation pathway of this compound.

Experimental Protocols

Measurement of Photobleaching Quantum Yield (Φpb)

The photobleaching quantum yield is a measure of the efficiency of a dye's photodegradation. It can be determined by monitoring the decrease in absorbance or fluorescence of a dye solution over time upon continuous irradiation with a light source of known intensity.

Materials:

-

This compound dye

-

High-purity solvent (e.g., methanol, DMSO, or PBS)

-

Spectrophotometer or spectrofluorometer

-

Light source with a narrow wavelength range around the absorption maximum of this compound (e.g., laser diode or LED with a bandpass filter)

-

Power meter

-

Actinometer solution (for determining photon flux), e.g., ferrioxalate

-

Quartz cuvettes

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the absorption maximum to minimize inner filter effects.

-

Actinometry: Determine the photon flux of the light source at the irradiation wavelength using a chemical actinometer.

-

Irradiation: Irradiate the this compound solution in a quartz cuvette with the light source. At regular time intervals, stop the irradiation and record the full absorption or emission spectrum of the solution.

-

Data Analysis:

-

Plot the absorbance (or integrated fluorescence intensity) at the maximum wavelength as a function of irradiation time.

-

The photobleaching quantum yield (Φpb) can be calculated from the initial rate of photodecomposition, the photon flux, and the initial concentration of the dye.

-

Workflow for photobleaching quantum yield determination.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is the efficiency of singlet oxygen generation by a photosensitizer upon light absorption. It can be measured directly by detecting the phosphorescence of singlet oxygen at ~1270 nm or indirectly by using a chemical trap that reacts with singlet oxygen.

5.2.1 Direct Method: Phosphorescence Detection

Materials:

-

This compound dye

-

Solvent (e.g., deuterated methanol for longer singlet oxygen lifetime)

-

Standard photosensitizer with a known ΦΔ in the same solvent (e.g., Rose Bengal)

-

Pulsed laser for excitation

-

NIR-sensitive detector (e.g., InGaAs photodiode or photomultiplier tube)

-

Monochromator

-

Data acquisition system

Procedure:

-

Sample Preparation: Prepare solutions of this compound and the standard with matched absorbance at the excitation wavelength.

-

Measurement: Excite the sample with the pulsed laser and detect the time-resolved phosphorescence signal at 1270 nm.

-

Data Analysis: The singlet oxygen quantum yield of this compound is calculated by comparing the intensity of its singlet oxygen phosphorescence signal to that of the standard.

5.2.2 Indirect Method: Chemical Trapping

Materials:

-

This compound dye

-

Solvent

-

Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) (DPBF) or Singlet Oxygen Sensor Green)

-

Spectrophotometer or spectrofluorometer

-

Light source

Procedure:

-

Sample Preparation: Prepare a solution containing both this compound and the chemical trap.

-

Irradiation: Irradiate the solution with light at a wavelength where only this compound absorbs significantly.

-

Monitoring: Monitor the decrease in absorbance or fluorescence of the chemical trap over time as it reacts with the generated singlet oxygen.

-

Data Analysis: The rate of the trap's degradation is proportional to the rate of singlet oxygen generation, from which the singlet oxygen quantum yield can be calculated relative to a standard.

Application in Cellular Imaging

This compound is utilized in various bio-imaging applications due to its emission in the NIR window, which allows for deeper tissue penetration and reduced autofluorescence. A common application involves conjugating this compound to a targeting moiety (e.g., an antibody or peptide) to specifically label and visualize cellular structures or track biological processes.

Workflow for targeted cellular imaging with this compound.

Conclusion

This compound is a relatively photostable near-infrared dye suitable for a range of biomedical imaging applications. Its primary photobleaching mechanism is photooxidation via singlet oxygen, a process common to heptamethine cyanine dyes. While quantitative photostability data for this compound is limited, the provided protocols for measuring photobleaching and singlet oxygen quantum yields will enable researchers to characterize its performance for their specific applications. Understanding the factors that influence its photostability is crucial for optimizing experimental conditions and ensuring the reliability of fluorescence-based measurements. Future research should focus on the direct quantification of the photobleaching quantum yield of this compound in various biologically relevant media to further solidify its position as a robust NIR fluorophore.

References

A Technical Guide to the Solubility of IR-806 Dye for Researchers and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) cyanine (B1664457) dye with a peak absorption around 806 nm.[1][2][3] Its characteristics as a water-soluble and photostable compound make it a valuable tool in various biomedical applications, including bio-imaging and as a component in dye-sensitized solar cells.[1][2][3] This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, detailed experimental protocols for solubility determination, and logical workflows for its application in research settings.

Core Features of this compound Dye

This compound belongs to the cyanine dye family, which is characterized by two nitrogen-containing heterocyclic rings linked by a polymethine bridge. The presence of sulfonate groups in its structure imparts high water solubility, a key feature for its use in biological systems.[4][5][6][7][8]

Quantitative Solubility Data

The solubility of a compound is a critical parameter for its handling, formulation, and application in experimental settings. The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Solubility | Method | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (135.99 mM) | Not Specified | Requires sonication for dissolution. It is advised to use newly opened, non-hygroscopic DMSO.[9][10] |

| Water | Water-soluble | Not Specified | The presence of sulfonate groups in the molecular structure of this compound is responsible for its water solubility.[11][1][2][3] |

| Ethanol (B145695) | Soluble | Not Specified | This compound has been used in ethanol solutions for fluorescence intensity studies, indicating its solubility in this solvent.[12] |

| Methanol | Data not available | - | - |

| Chloroform | Data not available | - | - |

Experimental Protocols for Solubility Determination

Thermodynamic Solubility Assay Protocol (Shake-Flask Method)

This protocol is adapted from standard methods for determining the solubility of solid compounds.[13][14][15][16][17][18][19][20][21][22][23][24][25]

1. Materials and Equipment:

-

This compound dye (solid powder)

-

Solvents of interest (e.g., Water, Ethanol, Methanol)

-

Glass vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermomixer or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound dye and place it into a glass vial.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Place the vial in a thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid, indicating a saturated solution.

-

Centrifuge the vial at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess solid.

-

Carefully collect the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculate the original concentration of the saturated solution, which represents the solubility of this compound in that solvent.

-

3. Data Analysis and Reporting:

-

The solubility should be reported in mg/mL or mol/L at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound dye.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Logical Workflow for a Cellular Imaging Experiment using this compound

This diagram outlines a typical workflow for utilizing this compound in a cellular imaging application.

Caption: A logical workflow for a cellular imaging experiment using this compound dye.

References

- 1. This compound Dye content 90 % | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | this compound| this compound, Dye content|BioChemPartner [biochempartner.com]

- 3. scientificlabs.com [scientificlabs.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Reactive Cyanines | AAT Bioquest [aatbio.com]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. This compound Dye content 90 % [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. enamine.net [enamine.net]

- 15. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In-vitro Thermodynamic Solubility [protocols.io]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. evotec.com [evotec.com]

- 21. creative-biolabs.com [creative-biolabs.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Unveiling the Luminescence of IR-806: A Technical Guide to its Fluorescence Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of IR-806, a near-infrared (NIR) heptamethine cyanine (B1664457) dye, with a focus on its fluorescence properties. This document provides a comprehensive overview of its photophysical characteristics, experimental methodologies for its characterization, and the fundamental principles governing its luminescence, making it an essential resource for professionals in research and drug development.

Core Photophysical and Chemical Properties of this compound

This compound is a water-soluble and photostable NIR cyanine dye that serves as a crucial tool in various biomedical applications, including bio-imaging.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₇H₄₄ClN₂NaO₆S₂ | [1] |

| Molecular Weight | 735.33 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 214-218 °C | [1] |

| Maximum Absorption (λ_max) | 806 nm | [1] |

| Solubility | Water Soluble | [1] |

The Mechanism of Fluorescence: A Journey of Light

The fluorescence of this compound, like other fluorophores, is governed by the principles of electronic transitions, which can be visually represented by a Jablonski diagram.

The Jablonski Diagram: Visualizing Electronic Transitions

A Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions between them. The process begins with the absorption of a photon, exciting the molecule from its ground electronic state (S₀) to a higher electronic state (typically S₁ or S₂). The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) through internal conversion and vibrational relaxation. From this state, it can return to the ground state by emitting a photon, a process known as fluorescence.

Quantitative Fluorescence Characteristics of this compound

To effectively utilize this compound in quantitative studies, a thorough understanding of its fluorescence quantum yield and lifetime is essential.

Fluorescence Quantum Yield (Φ_F)

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. This parameter is crucial for applications such as fluorescence lifetime imaging (FLIM). As with the quantum yield, a specific fluorescence lifetime for this compound is not definitively reported in the public domain.

Experimental Protocols for Fluorescence Characterization

The characterization of the fluorescence properties of this compound involves several key experiments. The following sections outline the general methodologies for these procedures.

Measurement of Absorption and Emission Spectra

Objective: To determine the wavelengths of maximum absorption and emission.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol (B145695) or water). The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Absorbance Measurement: Use a UV-Vis spectrophotometer to measure the absorbance spectrum of the solution over a relevant wavelength range (e.g., 600-900 nm).

-

Fluorescence Measurement: Use a spectrofluorometer to measure the fluorescence emission spectrum. The excitation wavelength should be set at the determined absorption maximum. The emission is typically scanned over a range red-shifted from the excitation wavelength (e.g., 750-950 nm).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield of this compound relative to a standard fluorophore.

Methodology:

-

Standard Selection: Choose a well-characterized standard dye with a known quantum yield and with absorption and emission spectra that overlap with this compound. A common standard for the NIR region is Indocyanine Green (ICG).

-

Absorbance Measurements: Prepare a series of solutions of both the this compound and the standard dye at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Fluorescence Measurements: Record the fluorescence spectra of all solutions using the same excitation wavelength and instrumental settings.

-

Data Analysis: Integrate the area under the fluorescence emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime of this compound.

Methodology:

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed laser source for excitation (e.g., a picosecond diode laser) and a sensitive, high-speed detector (e.g., a single-photon avalanche diode - SPAD).

-

Excitation: Excite the this compound sample with short pulses of light at its absorption maximum.

-

Photon Counting: The detector measures the arrival time of individual fluorescence photons relative to the excitation pulse.

-

Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay curve. This decay curve is then fitted to an exponential function to extract the fluorescence lifetime (τ).

Advanced Fluorescence Mechanisms: this compound as a Molecular Antenna

This compound can act as a "molecular antenna" to sensitize upconversion nanoparticles (UCNPs), a process involving Förster Resonance Energy Transfer (FRET).[2]

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules (a donor and an acceptor). In the context of this compound and UCNPs, this compound acts as the donor. Upon excitation, it transfers its energy to the UCNP (the acceptor) without the emission of a photon. This energy transfer is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.

This sensitization of UCNPs by this compound enhances their upconversion efficiency, enabling the emission of higher-energy visible light upon NIR excitation. This has significant implications for deep-tissue imaging and photodynamic therapy.

Conclusion

This compound is a versatile near-infrared fluorescent dye with significant potential in biomedical research and clinical applications. A thorough understanding of its fluorescence mechanism, characterized by its absorption and emission properties, quantum yield, and lifetime, is paramount for its effective implementation. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound and similar fluorophores. Furthermore, its role as a molecular antenna in FRET-based systems opens up new avenues for the development of advanced diagnostic and therapeutic agents. Continued research into the precise photophysical parameters of this compound will further solidify its position as a key tool in the field of biophotonics.

References

IR-806 Dye: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of IR-806, a near-infrared (NIR) cyanine (B1664457) dye, for researchers, scientists, and drug development professionals. The document consolidates critical safety data, handling protocols, and detailed experimental methodologies to ensure safe and effective laboratory use.

Chemical and Physical Properties

This compound is a water-soluble, photo-stable cyanine dye with a strong absorption peak in the near-infrared spectrum, making it valuable for a range of biomedical and materials science applications.[1] Key properties are summarized below.

| Property | Value | Reference |

| Synonym | 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt sodium salt | [1] |

| CAS Number | 757960-10-4 | |

| Molecular Formula | C₃₇H₄₄ClN₂NaO₆S₂ | [1] |

| Molecular Weight | 735.33 g/mol | [1] |

| Appearance | Green to dark green solid | [2] |

| Melting Point | 214-218 °C | [1] |

| Maximum Absorption (λmax) | 806 nm | [1] |

| Purity | ≥ 90% | [1] |

Safety Data and Handling

Proper handling of this compound is crucial to ensure laboratory safety. This section outlines the necessary personal protective equipment (PPE), storage conditions, and first aid measures.

Hazard Identification and Personal Protective Equipment

| Precaution | Specification | Reference |

| Eye Protection | Eyeshields or safety glasses | |

| Hand Protection | Chemical-resistant gloves | |

| Respiratory Protection | Type N95 (US) dust mask |

Storage and Stability

Proper storage is essential to maintain the stability and efficacy of this compound dye.

| Condition | Temperature | Duration | Notes | Reference |

| Powder | -20°C | 3 years | Store in a sealed container, protected from moisture. | [2] |

| 4°C | 2 years | [2] | ||

| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [2] |

| -20°C | 1 month | [2] |

First Aid Measures

In case of exposure, the following first aid measures should be taken.

| Exposure Route | First Aid Protocol |

| Eyes | Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Skin | Wash off immediately with plenty of water and soap. |

| Inhalation | Move to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention. |

Experimental Protocols and Applications

This compound is a versatile dye with applications in bio-imaging, photothermal therapy, and materials science. This section details common experimental methodologies.

Preparation of Stock Solutions

A fundamental step in many experimental workflows is the preparation of a stock solution. Due to its hygroscopic nature, it is recommended to use newly opened DMSO.

References

An In-depth Technical Guide to the Synthesis and Purification of IR-806 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of IR-806, a near-infrared (NIR) cyanine (B1664457) dye. The content herein is curated for researchers, scientists, and professionals in drug development who utilize fluorescent probes for imaging and sensing applications. This document details the chemical synthesis, purification protocols, and essential characterization data for this compound and its amine-reactive N-hydroxysuccinimide (NHS) ester derivative.

Introduction to this compound Dye

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, typically with an absorption maximum around 806 nm.[1] Its favorable photophysical properties, including high molar extinction coefficient and good photostability, make it a valuable tool in various biomedical research applications. Furthermore, the presence of a carboxylic acid functional group allows for covalent conjugation to biomolecules, such as proteins, antibodies, and peptides, enabling targeted imaging and diagnostic assays.

Synthesis of this compound Dye

The synthesis of this compound is achieved through a nucleophilic substitution reaction on the commercially available precursor, IR-780 iodide. The central chlorine atom on the cyclohexenyl ring of IR-780 is displaced by a thiol-containing carboxylic acid, such as 4-mercaptobenzoic acid, to introduce the desired carboxylic acid functionality.[1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a published procedure for the synthesis of a carboxylic acid-functionalized IR-780 derivative, referred to as this compound.[1]

Materials:

-

IR-780 iodide

-

4-mercaptobenzoic acid

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Standard Schlenk line apparatus

-

Dry glassware

-

Nitrogen gas supply

Procedure:

-

Under a dry nitrogen atmosphere, combine IR-780 iodide (e.g., 500 mg, 0.75 mmol) and 4-mercaptobenzoic acid (e.g., 231 mg, 1.50 mmol) in a dry round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous dimethylformamide (DMF) (e.g., 20 ml) to the flask.

-

Stir the reaction mixture at room temperature for 17 hours.

-

After the reaction is complete, remove the DMF under vacuum at 40°C.

-

Dissolve the resulting residue in dichloromethane (CH₂Cl₂) (e.g., 5 ml) for further purification.

Purification of this compound Dye

Purification of the synthesized this compound dye is critical to remove unreacted starting materials and byproducts. Column chromatography is a standard and effective method for the purification of cyanine dyes.

Experimental Protocol: Purification by Silica (B1680970) Gel Column Chromatography

This is a general protocol for the purification of cyanine dyes and should be optimized for this compound.

Materials:

-

Silica gel (for column chromatography)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (B129727) (MeOH)

-

Glass chromatography column

-

Elution solvent (e.g., a gradient of methanol in dichloromethane)

-

Collection tubes

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane) and pack it into a glass chromatography column.

-

Dissolve the crude this compound residue in a minimal amount of dichloromethane.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. A common mobile phase for cyanine dyes is a gradient of methanol in dichloromethane (e.g., starting from 100% CH₂Cl₂ and gradually increasing the percentage of MeOH).

-

Collect the colored fractions and monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure this compound dye and evaporate the solvent under reduced pressure to obtain the purified product as a solid.

Characterization of this compound Dye

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques.

| Parameter | Typical Value | Reference |

| Appearance | Dark green solid | |

| Molecular Weight | 735.33 g/mol (as sodium salt) | [2] |

| Maximum Absorption (λmax) | ~806 nm (in CHCl₃) | [1] |

| Molar Extinction Coefficient | 390 L·g⁻¹·cm⁻¹ at 806 nm | [1] |

| Purity (Dye Content) | ≥ 90% (commercial standard) | [2] |

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: To confirm the absorption maximum.

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

Mass Spectrometry: To confirm the molecular weight.

Note: Specific NMR and mass spectrometry data for this compound were not available in the searched literature. Researchers should perform these analyses to fully characterize their synthesized compound.

Synthesis of this compound NHS Ester

For conjugation to primary amine groups on biomolecules, the carboxylic acid of this compound can be activated to an N-hydroxysuccinimide (NHS) ester. This is typically achieved using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS).

Experimental Protocol: Synthesis of this compound NHS Ester

This is a general two-step protocol for EDC/NHS activation of a carboxylic acid.

Materials:

-

Purified this compound dye

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)

Procedure:

-

Dissolve the purified this compound in an appropriate anhydrous organic solvent (e.g., DMF or DMSO).

-

Add EDC (e.g., 1.5-5 equivalents) and NHS or sulfo-NHS (e.g., 1.5-5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, protected from light.

-

The resulting this compound NHS ester solution can be used directly for conjugation or the product can be precipitated and purified.

Visualization of Workflows

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound dye.

NHS Ester Activation and Conjugation Workflow

Caption: Workflow for NHS ester activation and bioconjugation of this compound.

References

An In-depth Technical Guide to IR-806 Dye

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the near-infrared (NIR) cyanine (B1664457) dye, IR-806, tailored for professionals in research and drug development. The document details its core physicochemical properties, experimental protocols derived from scientific literature, and visual representations of its synthesis and potential cellular interactions.

Core Properties of this compound Dye

This compound is a water-soluble, near-infrared fluorescent dye with significant applications in bioimaging and as a photosensitizer.[1] Its fundamental molecular and physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₃₇H₄₄ClN₂NaO₆S₂ |

| Molecular Weight | 735.33 g/mol |

| Appearance | Green to dark green solid powder |

| Melting Point | 214-218 °C |

| Solubility | Water-soluble, Soluble in DMSO (100 mg/mL with sonication) |

| Absorption Maximum (λmax) | 806 nm (in Chloroform) |

| Emission Maximum | Extends beyond 900 nm (in Chloroform, with 750 nm excitation) |

| Extinction Coefficient | 390 L·g⁻¹·cm⁻¹ at 806 nm (in Chloroform) |

| Synonyms | 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, sodium salt |

Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed research and are intended to serve as a starting point for experimental design.

This protocol describes the synthesis of this compound from the commercially available cyanine dye IR-780, a method employed to introduce a carboxylic acid functional group for subsequent conjugation.

-

Starting Material: Begin with the cyanine dye IR-780.

-

Reaction: Perform a nucleophilic substitution on the central chlorine atom of the IR-780 molecule.

-

Functionalization: Introduce a carboxylic acid-functionalized derivative. This modification is crucial for enabling the dye to bind to nanoparticles or other molecules of interest.

-

Purification: Purify the resulting product to yield this compound.

-

Characterization: Confirm the synthesis by measuring the absorption spectrum, which should show a maximum absorption at approximately 806 nm in chloroform.

This compound can be utilized as a molecular antenna in the synthesis of nanoprobes for in vivo imaging studies.[2]

-

Nanoprobe Synthesis:

-

Activate this compound (0.1 mg) and a targeting ligand such as folic acid (0.02 mg) with EDC/NHS (1x10⁻⁴ mol) in a DMSO (10 mL) solution.

-

After 30 minutes, add a solution of amine-functionalized upconversion nanoparticles (UCNs, 5 mg).

-

Stir the reaction mixture at room temperature for 4 hours.

-

-

Purification:

-

Purify the resulting nanoprobes by centrifugation at 10,000 rpm for 5 minutes.

-

Resuspend the purified nanoprobes in 5 mL of DMSO.

-

-

In Vivo Administration: For preclinical studies, inject the nanoprobe solution into the subject (e.g., via tail vein in mice).

-

Imaging: Utilize a suitable in vivo imaging system to detect the near-infrared fluorescence emitted from the targeted tissues.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to this compound.

Caption: Synthesis workflow for this compound dye from IR-780.

Caption: Proposed cellular uptake and localization of heptamethine cyanine dyes in cancer cells.[3]

References

A Technical Guide to Commercial IR-806 Dye: Sources, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for the near-infrared (NIR) heptamethine cyanine (B1664457) dye, IR-806. This document is intended to assist researchers, scientists, and drug development professionals in selecting and characterizing this compound for their specific applications.

Commercial Availability and Stated Purity

This compound is a water-soluble, near-infrared dye with a maximum absorption at approximately 806 nm. It is utilized in a variety of research and development applications, including as a laser dye, in dye-sensitized solar cells, and for in vivo bio-imaging.[1][2] Several chemical suppliers offer this compound, with notable variations in their stated purity levels.

A summary of prominent commercial sources and their advertised purity is presented in Table 1. It is important to note the discrepancy in reported purity, with some vendors specifying a "dye content" of 90%, while others claim a higher purity of up to 98.84%. This highlights the necessity for end-users to perform their own quality control and purity verification.

Table 1: Commercial Sources and Stated Purity of this compound Dye

| Supplier | Product Number/Cat. No. | Stated Purity | Additional Information |

| Sigma-Aldrich | 543349 | Dye content, 90% | Melting point: 214-218 °C (lit.)[2] |

| MedchemExpress | HY-D1724 | 98.84% | Provides COA and RP-HPLC data online.[3] |

| Otto Chemie Pvt. Ltd. | I 0215 | Dye content, 90% | |

| BioChemPartner | BCP49752 | 98% |

Potential Impurities in Commercial this compound

The synthesis of heptamethine cyanine dyes like this compound is a multi-step process that can lead to the formation of various impurities. While specific impurity profiles for commercial this compound are not readily published by all suppliers, an understanding of the synthetic route can provide insights into potential contaminants.

Common impurities in cyanine dyes can include:

-

Unreacted starting materials: Residual precursors from the condensation reaction.

-

Side-products: Isomers or related cyanine structures formed during synthesis.

-

Degradation products: Compounds resulting from the decomposition of the dye, which can be accelerated by exposure to light and heat.[1]

-

Residual solvents and salts: Inorganic salts and organic solvents used during synthesis and purification.

For the closely related indocyanine green (ICG), identified impurities include related substances from synthesis and degradation products.[1] Given the structural similarity, it is plausible that analogous impurities exist in commercial this compound preparations.

Experimental Protocols for Purity Assessment

For critical applications, independent verification of this compound purity is paramount. The following are suggested experimental protocols for the characterization and purity determination of this compound.

Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique for separating the main dye component from its impurities. While a specific, validated method for this compound is not universally available, the following protocol, adapted from methods for similar near-infrared dyes, can serve as a starting point for method development.

Objective: To separate and quantify this compound and its impurities.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (mass spectrometry grade, if applicable)

-

This compound sample

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Mobile Phase A: Water with 0.1% TFA

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection Wavelength: 806 nm (maximum absorbance of this compound) and a lower wavelength (e.g., 254 nm) to detect non-absorbing impurities.

-

Injection Volume: 10-20 µL

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

-

Characterization by Mass Spectrometry

Mass spectrometry (MS) is essential for confirming the identity of the main component and for identifying unknown impurities.

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with high-resolution capabilities (e.g., Q-TOF or Orbitrap).

Procedure:

-

Perform an LC separation using the HPLC method described above.

-

Introduce the column effluent into the mass spectrometer.

-

Acquire mass spectra in both positive and negative ion modes.

-

Compare the observed mass of the main peak with the theoretical mass of this compound (C₃₇H₄₄ClN₂NaO₆S₂; Molecular Weight: 735.33 g/mol ).

-

Analyze the mass spectra of the impurity peaks to propose potential structures.

Purification by Column Chromatography

For applications requiring the highest possible purity, commercial this compound can be further purified using column chromatography.

Objective: To remove impurities from a commercial this compound sample.

Materials:

-

Silica (B1680970) gel for column chromatography.

-

Methanol (MeOH)

-

Glass column and other standard chromatography equipment.

Procedure:

-

Prepare a slurry of silica gel in the starting eluent (e.g., 100% DCM).

-

Pack the column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the starting eluent.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing methanol in dichloromethane (e.g., from 0% to 20% MeOH in DCM).

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure dye.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

Lot-to-Lot Variability

It is well-documented that lot-to-lot variation in reagents can significantly impact experimental reproducibility.[4] For fluorescent dyes, this variability can manifest as differences in purity, dye concentration, and the presence of quenching impurities. Researchers should be aware of this potential issue and, for long-term or sensitive studies, consider purchasing a single large batch of the dye or performing a thorough characterization of each new lot received. Accessing and comparing the Certificates of Analysis for different lots from the same supplier can provide some insight into the expected variability.

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Figure 1. Workflow for the purity assessment and purification of commercial this compound dye.

Figure 2. Logical flow for the development and validation of an HPLC method for this compound analysis.

Conclusion

The selection of a commercial source for this compound dye should be made with careful consideration of the stated purity and the requirements of the intended application. The significant variation in purity reported by different suppliers underscores the importance of independent quality control. The experimental protocols outlined in this guide provide a framework for researchers to assess the purity of their this compound samples, identify potential impurities, and, if necessary, perform further purification. By implementing rigorous analytical practices, scientists and developers can ensure the quality and consistency of their research and products that utilize this important near-infrared dye.

References

Methodological & Application

Application Notes and Protocols for IR-806 Dye in Small Animal In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a water-soluble, near-infrared (NIR) cyanine (B1664457) dye with properties that make it a valuable tool for in vivo small animal imaging.[1][2] Its absorption and emission spectra fall within the NIR window (700-900 nm), a range where biological tissues exhibit minimal light absorption and autofluorescence.[3] This characteristic allows for deeper tissue penetration of light and a higher signal-to-background ratio, enabling sensitive detection of the dye in living animals.[3] These application notes provide an overview of this compound's properties, protocols for its use in small animal imaging, and methods for conjugation to targeting moieties.

Properties of this compound Dye

This compound is a heptamethine cyanine dye that possesses favorable characteristics for in vivo applications, including good photostability and water solubility.[1][2] Its spectral properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 735.33 g/mol | [1] |

| Absorption Maximum (λmax) | ~806 nm | [1][4] |

| Emission Maximum (λem) | Varies (typically >820 nm) | [4] |

| Extinction Coefficient | High in the NIR region | [4] |

| Solubility | Water Soluble | [1] |

In Vivo Small Animal Imaging Protocols

I. Preparation of this compound for Injection

-

Reconstitution: Dissolve the lyophilized this compound dye in sterile, pyrogen-free phosphate-buffered saline (PBS) or sterile water to the desired stock concentration. Vortex briefly to ensure complete dissolution.

-

Dilution: For injection, dilute the stock solution to the final desired concentration using sterile PBS. The final concentration will depend on the intended dose and injection volume.

-

Filtration (Optional but Recommended): To ensure sterility and remove any potential aggregates, filter the final solution through a 0.22 µm syringe filter before injection.

II. Animal Handling and Dye Administration

-

Animal Model: This protocol is designed for use in mice (15-25 g). Hairless mice (e.g., athymic nude) are recommended to minimize light scattering from fur.[5] If using haired mice, the area to be imaged should be carefully shaved.

-

Anesthesia: Anesthetize the animal using a suitable method, such as isoflurane (B1672236) inhalation (2%) or an intraperitoneal injection of a ketamine/xylazine cocktail (e.g., 100 mg/kg ketamine, 10 mg/kg xylazine).[1]

-

Administration Route: The recommended route of administration for systemic biodistribution studies is intravenous (IV) injection via the tail vein.

-

Dosage: A typical starting dose for cyanine dyes is in the range of 1-2 nmol per 25 g mouse.[1] However, the optimal dose for this compound may need to be determined empirically for each specific application and imaging system. Doses for similar dyes have ranged from 0.1 to 1 mg/kg.[4]

Experimental Workflow for In Vivo Imaging

Caption: Workflow for in vivo small animal imaging using this compound dye.

III. In Vivo Imaging Parameters

-

Imaging System: Utilize an in vivo imaging system equipped for near-infrared fluorescence detection.

-

Excitation and Emission Filters: Select appropriate filters based on the spectral properties of this compound. A typical setup would include:

-

Image Acquisition:

-

Place the anesthetized animal on the imaging platform. A warming pad should be used to maintain body temperature.[1]

-

Acquire a baseline (pre-injection) image.

-

Administer the this compound solution intravenously.

-

Acquire images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and clearance of the dye.[6]

-

Acquisition times will vary depending on the imaging system and the brightness of the signal, but typically range from a few seconds to a minute.[1]

-

IV. Biodistribution and Pharmacokinetic Analysis

-

In Vivo Analysis:

-

Use the imaging system's software to draw regions of interest (ROIs) over the tumor (if applicable) and various organs (e.g., liver, kidneys, spleen, lungs).

-

Quantify the average fluorescence intensity within each ROI at each time point.

-

Calculate tumor-to-background ratios to assess targeting efficiency.

-

-

Ex Vivo Analysis:

-

At the final time point, euthanize the animal.

-

Excise the tumor and major organs.

-

Arrange the tissues in the imaging chamber and acquire a final fluorescence image. This allows for more precise quantification of dye accumulation in each organ without interference from overlying tissues.[7]

-

Quantify the fluorescence intensity for each organ.

-

| Parameter | Description |

| Route of Administration | Intravenous (tail vein) is standard for systemic studies.[8] |

| Typical Dosage | 1-2 nmol per 25g mouse is a common starting point for cyanine dyes.[1] |

| Imaging Time Points | Pre-injection, and multiple time points post-injection (e.g., minutes to days) to track distribution and clearance.[6] |

| Data Quantification | Measurement of fluorescence intensity in regions of interest (ROIs) over time, both in vivo and ex vivo.[7] |

Conjugation of this compound to Targeting Moieties

This compound can be chemically modified to include reactive groups (e.g., N-hydroxysuccinimide [NHS] ester) that allow for covalent conjugation to proteins, antibodies, peptides, or other targeting molecules. A general protocol for conjugating an NHS-ester functionalized this compound to a primary amine-containing molecule (e.g., an antibody) is provided below.

Protocol for Antibody Conjugation

-

Antibody Preparation:

-

The antibody should be in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will interfere with the reaction.

-

If necessary, perform a buffer exchange using a desalting column or dialysis.

-

-

Dye Preparation:

-

Dissolve the this compound NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) immediately before use.

-

-

Conjugation Reaction:

-

Add a molar excess of the dissolved this compound NHS ester to the antibody solution. A typical starting molar ratio is 10:1 (dye:antibody), but this should be optimized to achieve the desired degree of labeling (DOL). A DOL of 1.5 to 3 is often optimal for in vivo imaging.[5]

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Remove unconjugated dye using a desalting column (e.g., Sephadex G-25) or dialysis against PBS.

-

-

Characterization:

-

Determine the concentration of the antibody and the dye by measuring the absorbance at 280 nm and ~806 nm, respectively.

-

Calculate the degree of labeling (DOL).

-

This compound Antibody Conjugation Workflow

Caption: Workflow for conjugating this compound NHS ester to an antibody.

Signaling Pathway Visualization (Example)

When using a targeted this compound conjugate, for instance, one targeting the Epidermal Growth Factor Receptor (EGFR) with an antibody like mAb 806, the dye serves to visualize the location and concentration of the receptor.[9][10][11][12][13] The binding of the antibody to EGFR can initiate downstream signaling events. The diagram below illustrates a simplified representation of this concept.

Caption: this compound conjugate binding to a cell surface receptor.

Conclusion

This compound is a versatile near-infrared dye suitable for a range of in vivo small animal imaging applications. Its favorable spectral properties allow for sensitive detection in deep tissues. By following the protocols outlined in these application notes, researchers can effectively utilize this compound for biodistribution studies and, through conjugation to targeting moieties, for molecular imaging of specific biological targets. As with any imaging agent, optimization of dosage and imaging parameters for the specific animal model and instrumentation is recommended to achieve the best results.

References

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiedigitallibrary.org [spiedigitallibrary.org]

- 3. Multifunctional in vivo vascular imaging using near-infrared II fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Assessment of near-infrared fluorophores to study the biodistribution and tumor targeting of an IL13 receptor α2 antibody by fluorescence molecular tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biodistribution Analyses of a Near-Infrared, Fluorescently Labeled, Bispecific Monoclonal Antibody Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. animalcare.ubc.ca [animalcare.ubc.ca]

- 9. Targeting a unique EGFR epitope with monoclonal antibody 806 activates NF-κB and initiates tumour vascular normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting a unique EGFR epitope with monoclonal antibody 806 activates NF-kappaB and initiates tumour vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Identification of the epitope for the epidermal growth factor receptor-specific monoclonal antibody 806 reveals that it preferentially recognizes an untethered form of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 111In-Labeled CHX-A”-DTPA conjugated monoclonal antibody (mAb) 806 targeting the epidermal growth factor receptor deletion variant de2-7 (EGFRvIII) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. The antitumor monoclonal antibody 806 recognizes a high-mannose form of the EGF receptor that reaches the cell surface when cells over-express the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for IR-806 Dye Conjugation to Antibodies and Proteins

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conjugation of the near-infrared (NIR) fluorescent dye IR-806 to antibodies and proteins. Detailed protocols, quantitative data, and visualizations are included to facilitate the successful labeling and application of these conjugates in various research and development settings, particularly in the fields of in-vivo imaging and flow cytometry.

Introduction to this compound Dye

This compound is a water-soluble and photo-stable cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, with a maximum absorption at approximately 806 nm.[1][2] These properties make it an ideal candidate for biological applications where deep tissue penetration and low autofluorescence are crucial, such as in-vivo imaging.[3][4] When conjugated to targeting moieties like antibodies, this compound enables sensitive and specific visualization of biological targets in complex environments.

Quantitative Data for Antibody Conjugation

The efficiency of the conjugation reaction and the final properties of the fluorescently labeled antibody are highly dependent on the molar ratio of dye to protein used in the labeling reaction. The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to a single protein/antibody molecule, is a critical parameter to optimize. A higher DOL does not always result in a better conjugate, as over-labeling can lead to fluorescence quenching and potential loss of antibody function.[5][6]

Below is a summary of expected DOLs based on the initial dye-to-antibody molar ratio for a typical NHS ester conjugation reaction with a near-infrared dye. While specific optimization for this compound is recommended, these values provide a useful starting point.

| Initial Dye:Antibody Molar Ratio | Expected Degree of Labeling (DOL) | Notes |

| 3:1 | ~1.2 | A lower ratio, often suitable for initial experiments to minimize the risk of altering antibody function.[7] |

| 5:1 to 10:1 | 2 - 5 | Generally considered the optimal range for most antibodies, providing a good balance between signal intensity and retained antibody function.[5] |

| 15:1 to 20:1 | > 6 | Higher ratios that may lead to increased signal but also carry a higher risk of antibody inactivation and fluorescence quenching.[5][8] |

Experimental Protocols

Protocol 1: this compound NHS Ester Conjugation to Antibodies

This protocol describes the conjugation of this compound NHS ester to primary amines (lysine residues) on an antibody.

Materials:

-

Antibody of interest (free of amine-containing stabilizers like Tris, glycine, or BSA)

-

This compound NHS ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

-

Desalting column (e.g., Sephadex G-25)[5]

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2-10 mg/mL.[8]

-

If the antibody is in a buffer containing amines, it must be dialyzed against PBS and then the buffer exchanged to the sodium bicarbonate buffer.

-

-

This compound NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution to achieve the desired dye:antibody molar ratio (refer to the table above).

-

While gently vortexing the antibody solution, add the this compound stock solution dropwise.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[]

-

-

Purification of the Conjugate:

-

Prepare a desalting column according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).

-

Apply the reaction mixture to the column to separate the this compound conjugated antibody from unconjugated dye and reaction byproducts.[5]

-

Collect the fractions containing the labeled antibody. The conjugated antibody will be in the first colored fractions to elute.

-

-

Characterization of the Conjugate:

-

Measure the absorbance of the purified conjugate at 280 nm (for protein concentration) and at the absorbance maximum of this compound (~806 nm).

-

Calculate the protein concentration and the Degree of Labeling (DOL) using the following formulas:

-

Protein Concentration (M) = [A₂₈₀ - (A₈₀₆ × CF)] / ε_protein

-

Dye Concentration (M) = A₈₀₆ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where:

-

A₂₈₀ and A₈₀₆ are the absorbances at 280 nm and ~806 nm.

-

CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).

-

ε_protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of this compound (provided by the dye manufacturer).

-

-

-

-

Storage:

-

Store the purified this compound conjugated antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light. Add a cryoprotectant like glycerol (B35011) for frozen storage.

-

Protocol 2: In-Vivo Imaging with this compound Conjugated Antibodies in a Xenograft Mouse Model

This protocol provides a general workflow for in-vivo fluorescence imaging of tumors using an this compound conjugated antibody.

Materials:

-

Tumor-bearing mice (e.g., subcutaneous xenografts)

-

This compound conjugated antibody

-

Sterile PBS

-

In-vivo imaging system equipped for NIR fluorescence detection

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Place the mouse in the imaging chamber of the in-vivo imaging system.

-

-

Pre-injection Imaging:

-

Acquire a baseline fluorescence image of the mouse before injecting the probe to assess autofluorescence levels.

-

-

Probe Administration:

-

Inject the this compound conjugated antibody (typically 50-100 µg) intravenously via the tail vein.[10]

-

-

Post-injection Imaging:

-

Acquire fluorescence images at various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours) to monitor the biodistribution and tumor accumulation of the conjugate.[10]

-

-

Image Analysis:

-

Using the imaging software, draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.

-

Calculate the tumor-to-background ratio at each time point to assess the specific targeting of the conjugate.

-

-

Ex-Vivo Analysis (Optional):

-

At the final time point, euthanize the mouse and dissect the tumor and major organs.

-

Image the excised tissues to confirm the in-vivo imaging results and provide a more detailed biodistribution analysis.[11]

-

Protocol 3: Flow Cytometry with this compound Conjugated Antibodies

This protocol outlines the steps for using an this compound conjugated antibody for immunophenotyping by flow cytometry.

Materials:

-

Single-cell suspension of the sample of interest

-

This compound conjugated primary antibody

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Viability dye (optional, with a different emission spectrum)

-

Flow cytometer with an infrared laser and appropriate detectors[12][13]

Procedure:

-

Sample Preparation:

-

Prepare a single-cell suspension from your tissue or cell culture.

-

Determine the cell count and viability.

-

-

Cell Staining:

-

Aliquot approximately 1 x 10⁶ cells per tube.

-

Wash the cells with flow cytometry staining buffer.

-

(Optional) If using a viability dye, stain the cells according to the manufacturer's protocol.

-

Add the this compound conjugated antibody at a pre-determined optimal concentration and incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with staining buffer to remove unbound antibody.

-

-

Data Acquisition:

-

Resuspend the cells in staining buffer.

-

Acquire the data on a flow cytometer equipped with an infrared laser (e.g., 808 nm) and an appropriate emission filter for this compound (e.g., 840/20 nm bandpass).[13]

-

-

Data Analysis:

-

Use flow cytometry analysis software to gate on the cell population of interest and analyze the expression of the target antigen based on the this compound fluorescence intensity.

-

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often targeted by antibodies in cancer research and therapy, providing a rationale for the use of this compound conjugated antibodies for their visualization and study.

Caption: EGFR Signaling Pathway.[14][15][16]

Caption: HER2 Signaling Pathway.[1][8][17]

Caption: VEGF Signaling in Angiogenesis.[2][18][19]

Experimental Workflows

The following diagrams outline the key stages in the experimental workflows for antibody conjugation and its application in in-vivo imaging and flow cytometry.

Caption: Antibody Conjugation Workflow.[][20]

References

- 1. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ‘In vivo’ optical approaches to angiogenesis imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 6. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of Fluorophore Charge on the In Vivo Optical Imaging Properties of Near-Infrared Cyanine Dye/Monoclonal Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. licorbio.com [licorbio.com]

- 12. selectscience.net [selectscience.net]

- 13. clpmag.com [clpmag.com]

- 14. Analysis of Progress and Challenges of EGFR-Targeted Molecular Imaging in Cancer With a Focus on Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. sinobiological.com [sinobiological.com]

- 17. mdpi.com [mdpi.com]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

- 20. researchgate.net [researchgate.net]

Application Notes and Protocols for IR-806 Dye in Nanoparticle In Vivo Tracking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the near-infrared (NIR) fluorescent dye, IR-806, for the in vivo tracking of nanoparticles. This document outlines the photophysical properties of this compound, detailed protocols for conjugating the dye to amine-functionalized nanoparticles, and step-by-step procedures for in vivo imaging and subsequent biodistribution analysis.

Introduction to this compound Dye

This compound is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm). This spectral range is advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and a higher signal-to-background ratio. Its properties make it an excellent candidate for labeling nanoparticles to non-invasively monitor their circulation, biodistribution, and target accumulation in living organisms. This compound is available with various reactive groups, with the N-hydroxysuccinimide (NHS) ester being particularly useful for covalent conjugation to primary amines present on the surface of many types of nanoparticles.

Photophysical Properties of this compound

A summary of the key photophysical properties of this compound is presented in the table below. These values are essential for optimizing imaging parameters and for the quantitative analysis of in vivo data.

| Property | Value | Solvent/Conditions |

| Maximum Absorption (λ_max_) | ~806 nm | Chloroform[1] |

| 730-800 nm | General Range[2] | |

| Maximum Emission (λ_em) | Extends beyond 900 nm | Chloroform (excited at 750 nm)[1] |

| Molar Extinction Coefficient (ε) | 390 L g⁻¹ cm⁻¹ | Chloroform at 806 nm[1] |

| Fluorescence Quantum Yield (Φ_F_) | Varies with environment | Generally lower in aqueous solutions, increases in hydrophobic environments.[3] |

| Fluorescence Lifetime (τ) | ~1.14 ns | In Chloroform[1] |

| Molecular Weight | ~735.33 g/mol | |

| Solubility | Water-soluble | [2] |

Experimental Protocols

Protocol for Conjugation of this compound NHS Ester to Amine-Functionalized Nanoparticles

This protocol describes the covalent attachment of this compound NHS ester to nanoparticles functionalized with primary amine groups (e.g., polymeric nanoparticles, silica (B1680970) nanoparticles).

Materials:

-

Amine-functionalized nanoparticles

-

This compound NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 or Phosphate-Buffered Saline, PBS, pH 7.4)[4][5]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification system (e.g., dialysis membrane with appropriate molecular weight cutoff, size exclusion chromatography, or centrifugation/resuspension)

Procedure:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in the amine-free buffer at a known concentration (e.g., 1-10 mg/mL).[4] Ensure the nanoparticles are well-sonicated to achieve a homogenous suspension.

-

-

This compound NHS Ester Stock Solution Preparation:

-

Conjugation Reaction:

-

Add the this compound NHS ester stock solution to the nanoparticle suspension while gently vortexing or stirring.

-

The molar ratio of dye to nanoparticles should be optimized for your specific nanoparticle system. A starting point is a 5 to 20-fold molar excess of the dye.[5]

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.[4] The optimal reaction time may need to be determined empirically.

-

-

Quenching of Unreacted Dye:

-

(Optional but recommended) Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for 30 minutes at room temperature to quench any unreacted NHS ester groups.

-

-

Purification of Labeled Nanoparticles:

-